[3-(1,3-Oxazol-2-yl)phenyl]boronic acid [3-(1,3-Oxazol-2-yl)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 1283174-33-3
VCID: VC11694970
InChI: InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
SMILES: B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

CAS No.: 1283174-33-3

VCID: VC11694970

Molecular Formula: C9H8BNO3

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid - 1283174-33-3

Description

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid is a boronic acid derivative that incorporates an oxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in cross-coupling reactions and as a building block for more complex molecules.

Synthesis and Applications

The synthesis of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid typically involves the preparation of the oxazole ring followed by its attachment to a phenyl group and subsequent conversion to the boronic acid. This process can be achieved through various organic synthesis methods, including cross-coupling reactions such as the Suzuki-Miyaura reaction, which is commonly used for forming carbon-carbon bonds between boronic acids and aryl halides.

Applications in Organic Synthesis

  • Cross-Coupling Reactions: Boronic acids are widely used in Suzuki-Miyaura reactions, allowing for the formation of complex molecules with high efficiency and selectivity.

  • Medicinal Chemistry: The incorporation of oxazole rings into pharmaceutical compounds can enhance their biological activity and pharmacokinetic properties.

Biological Interactions

Boronic acids can participate in various biological interactions, including binding to proteins and influencing enzymatic activities. Their ability to form covalent bonds with certain functional groups in biological molecules makes them useful tools in drug design and discovery.

Safety and Handling

Boronic acids, including [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, generally require careful handling due to their potential reactivity and toxicity. Safety precautions should be taken to avoid skin contact and inhalation, as boronic acids can cause irritation and other adverse effects .

Safety Data

HazardClassification
Acute Toxicity (Oral)H302: Harmful if swallowed
Acute Toxicity (Dermal)H312: Harmful in contact with skin
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
CAS No. 1283174-33-3
Product Name [3-(1,3-Oxazol-2-yl)phenyl]boronic acid
Molecular Formula C9H8BNO3
Molecular Weight 188.98 g/mol
IUPAC Name [3-(1,3-oxazol-2-yl)phenyl]boronic acid
Standard InChI InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
Standard InChIKey YRNHJSNFMUNWOC-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
PubChem Compound 58212793
Last Modified Nov 23 2023

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